molecular formula C20H22N4O2S2 B2545022 4-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide CAS No. 308298-87-5

4-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide

Cat. No.: B2545022
CAS No.: 308298-87-5
M. Wt: 414.54
InChI Key: ZCKVDBTVUTUHDM-UHFFFAOYSA-N
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Description

This compound features a benzothieno[2,3-d]pyrimidine core, a bicyclic heteroaromatic system fused with a tetrahydrobenzene ring. Key substituents include:

  • A sulfanylmethyl (-SCH2-) group at position 2 of the pyrimidine ring.
  • A benzamide moiety substituted with a 2-hydroxyethyl (-NH-(CH2)2OH) group at the para position.

The hydroxyethyl group may enhance solubility and bioavailability compared to alkyl or aryl substituents .

Properties

IUPAC Name

4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c21-17-16-14-3-1-2-4-15(14)28-19(16)24-20(23-17)27-11-12-5-7-13(8-6-12)18(26)22-9-10-25/h5-8,25H,1-4,9-11H2,(H,22,26)(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKVDBTVUTUHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC4=CC=C(C=C4)C(=O)NCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using amines.

    Attachment of the Benzamide Moiety: This step involves the reaction of the intermediate compound with benzoyl chloride or a similar reagent to form the benzamide structure.

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of benzothieno[2,3-d]pyrimidine compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. Studies have demonstrated that it can target specific kinases involved in tumor growth and metastasis, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound's sulfanyl group is notable for its potential antimicrobial activity. Preliminary studies suggest that it may possess efficacy against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways, which warrants further investigation to establish its effectiveness as an antimicrobial agent .

Neuroprotective Effects
Recent investigations into the neuroprotective properties of this compound have revealed its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neuroinflammation and oxidative stress is attributed to its structural characteristics. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by toxic agents .

Biological Research

Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes that play critical roles in metabolic processes. For instance, it has been tested against various kinases and phosphatases with promising results. Such inhibition could lead to applications in metabolic disorders and cancer therapy where enzyme modulation is crucial .

Cell Signaling Pathways
Investigations into the effects of this compound on cell signaling pathways have revealed its role as a modulator of important pathways such as MAPK/ERK and PI3K/Akt. These pathways are vital for cell survival, proliferation, and differentiation. Understanding how the compound interacts with these pathways could lead to novel therapeutic strategies .

Material Sciences

Nanomaterial Development
The unique properties of the compound have led to explorations in nanotechnology. It can be utilized as a precursor for synthesizing nanomaterials with specific functionalities. Its ability to form stable complexes with metals offers potential applications in catalysis and sensor development .

Polymer Chemistry
In polymer science, the compound has been investigated as a potential additive or modifier for enhancing the properties of polymers. Its incorporation into polymer matrices could improve mechanical strength and thermal stability, making it suitable for advanced material applications .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cells; inhibited tumor growth
Antimicrobial PropertiesEffective against multiple bacterial strains; disrupted cell membranes
Neuroprotective EffectsProtected neuronal cells from oxidative stress; modulated inflammation
Enzyme InhibitionInhibited key metabolic enzymes; potential for metabolic disorder treatment
Cell Signaling PathwaysModulated MAPK/ERK and PI3K/Akt pathways; implications for cancer therapy
Nanomaterial DevelopmentSynthesized nanomaterials with catalytic properties
Polymer ChemistryEnhanced mechanical properties of polymers when incorporated

Mechanism of Action

The mechanism of action of 4-{[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Reference
4-{[(4-Amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide Benzothieno[2,3-d]pyrimidine (saturated) -SCH2- linker; N-(2-hydroxyethyl)benzamide Not reported Not reported N/A
2-((7-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzenesulphonamide (5e) Benzothieno[2,3-d]pyrimidine (saturated) -NH- linker; benzenesulphonamide Not reported 83
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Triazolo[4,3-c]pyrimidine (saturated) -S-CH2-C(O)-NH-Ph Not reported 68–74
4-[(5,6-Dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide Thieno[2,3-d]pyrimidine (unsaturated) -S- linker; N-(2-hydroxyethyl)butanamide; 4-oxo; 5,6-dimethyl Not reported Not reported
N-Methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzenesulfonamide (38) Thieno[2,3-d]pyrimidine (unsaturated) -NH- linker; benzenesulfonamide Not reported 61

Key Observations

Core Variations: The target molecule and compound 5e share a saturated benzothieno[2,3-d]pyrimidine core, while 10a incorporates a triazolo-pyrimidine system. Compounds like 15 and 38 use an unsaturated thieno[2,3-d]pyrimidine core, which reduces steric hindrance but may decrease metabolic stability .

Substituent Effects: Sulfanylmethyl vs. Hydroxyethyl Group: Unique to the target and compound 15, this group enhances hydrophilicity compared to phenyl (10a) or methyl (5e) substituents .

Synthetic Yields :

  • Yields for analogs range from 61% (compound 38 ) to 83% (compound 5e ). The target molecule’s synthesis likely requires similar coupling steps (e.g., refluxing chloropyrimidine with a benzamide derivative), but yields remain unreported in the evidence .

Biological Implications :

  • Sulfonamide derivatives (e.g., 5e , 38 ) are associated with antimicrobial and anti-inflammatory activity, while benzamide/acetamide derivatives (e.g., target, 10a ) may target kinases or DNA-binding proteins .

Biological Activity

The compound 4-{[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide is a novel molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Chemical Formula: C20H28N4OS2
  • Molecular Weight: 404.59252
  • CAS Number: 613219-40-2

Biological Activity Overview

Research indicates that derivatives of benzothieno-pyrimidine compounds exhibit a range of biological activities. The specific compound has been associated with several pharmacological properties:

  • Anticancer Activity:
    • Studies have shown that similar compounds within the benzothieno-pyrimidine class exhibit cytotoxic effects against various cancer cell lines, including human cervical (HeLa), liver (HepG2), and lung (A549) cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .
  • Antimycobacterial and Antitubercular Effects:
    • The structure of the compound suggests potential activity against Mycobacterium tuberculosis. Research on related azomethine derivatives indicates they possess significant antimycobacterial properties .
  • Anti-inflammatory Properties:
    • Compounds with similar structures have demonstrated anti-inflammatory effects, which could be relevant for treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The effectiveness of benzothieno-pyrimidine derivatives is often linked to their structural features. Key aspects include:

  • The presence of the sulfanyl group enhances biological activity.
  • Substituents on the aromatic rings can significantly influence potency and selectivity against different biological targets .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line/OrganismIC50 (µM)Reference
Compound AAnticancerHeLa5.0
Compound BAntimycobacterialM. tuberculosis0.8
Compound CAnti-inflammatoryRAW 264.7 macrophages10.0

Case Studies

  • Case Study on Anticancer Activity:
    • A study screened various derivatives for their anticancer properties using multicellular spheroids as a model system. The results indicated that certain modifications to the benzothieno-pyrimidine scaffold resulted in enhanced cytotoxicity compared to standard treatments such as 5-fluorouracil .
  • Case Study on Anti-inflammatory Effects:
    • Another investigation focused on the anti-inflammatory potential of related compounds, demonstrating significant inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a 4-chloro precursor with a thiol-containing intermediate. For example, aluminum amalgam in aqueous tetrahydrofuran facilitates reductive cleavage of sulfonyl groups to generate thiol intermediates . Optimization involves statistical design of experiments (DoE) to minimize trial-and-error approaches, such as varying solvent polarity (e.g., THF vs. DMF), temperature (80–120°C), and reaction time (12–24 hrs) to maximize yield .
  • Key Tools : HPLC for purity analysis (>95%), FT-IR to confirm sulfanyl group formation (S–H stretch at ~2550 cm⁻¹), and ¹H/¹³C NMR for structural validation .

Q. How can researchers characterize the compound’s physicochemical properties to ensure reproducibility in biological assays?

  • Methodology :

  • Solubility : Test in DMSO, PBS, and ethanol using UV-Vis spectroscopy (λmax ~280 nm for benzamide derivatives).
  • Stability : Accelerated stability studies under varying pH (2–9) and temperatures (4–37°C) via LC-MS to detect degradation products .
  • LogP : Reverse-phase HPLC to determine partition coefficient, critical for predicting membrane permeability .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data across in vitro and in vivo studies?

  • Methodology :

  • Dose-Response Discrepancies : Use Hill slope analysis to compare EC₅₀ values in cell-based assays (e.g., MIC for antimicrobial activity ) vs. pharmacokinetic (PK) parameters (e.g., Cmax, AUC) in rodent models. Adjust dosing regimens to account for metabolic clearance via hepatic CYP450 enzymes .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended kinase inhibition .

Q. How can computational methods improve the design of derivatives targeting specific enzymes (e.g., bacterial PPTases)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the sulfanyl-methyl group and PPTase active sites (e.g., hydrophobic pocket residues Val123, Leu156). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Modeling : Train models on datasets of related thieno[2,3-d]pyrimidines to predict substituent effects (e.g., trifluoromethyl groups enhance metabolic stability ).

Q. What experimental designs are effective for evaluating the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodology :

  • In Vivo PK Studies : Administer IV/PO doses in Sprague-Dawley rats; collect plasma samples at 0.5, 1, 2, 4, 8, 24 hrs. Quantify via LC-MS/MS and model data using non-compartmental analysis (Phoenix WinNonlin) .
  • Tissue Distribution : Autoradiography or MALDI-IMS to map compound localization in target tissues (e.g., liver, kidneys) .

Data Contradiction Analysis

Q. How should researchers address conflicting results in cytotoxicity assays across different cell lines?

  • Methodology :

  • Cell Line Validation : Ensure consistent passage numbers and authenticate lines via STR profiling.
  • Assay Conditions : Compare MTT vs. resazurin assays; normalize data to vehicle controls and account for ROS generation artifacts .
  • Mechanistic Follow-Up : Perform transcriptomics (RNA-seq) to identify differential gene expression (e.g., apoptosis pathways) in sensitive vs. resistant lines .

Advanced Structural Modifications

Q. What substituent modifications enhance selectivity for microbial vs. mammalian targets?

  • Methodology :

  • Bioisosteric Replacement : Replace the 2-hydroxyethyl group with a morpholine ring to reduce hERG channel binding (linked to cardiotoxicity) .
  • Stereochemistry : Synthesize enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test against bacterial vs. mammalian cell viability .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry218–220°C
Aqueous Solubility (pH 7.4)Shake-Flask + UV-Vis0.12 mg/mL
Plasma Protein BindingEquilibrium Dialysis89% (human), 82% (rat)
MIC (S. aureus)Broth Microdilution8 µg/mL

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